3-Cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione
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Overview
Description
3-Cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione is a quinazoline derivative Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamides or urea intermediates with suitable reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
3-Cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione can be compared with other similar quinazoline derivatives, such as:
6,7-Dimethoxyquinazoline-2,4-dione: Known for its use as a building block in the synthesis of alpha adrenergic receptor antagonists.
4-Hydroxy-2-quinolones: Exhibits a wide range of biological activities and is used in various therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
3-cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-13-8-11-12(9-14(13)22-2)17-16(20)18(15(11)19)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVAAHLMAAVVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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